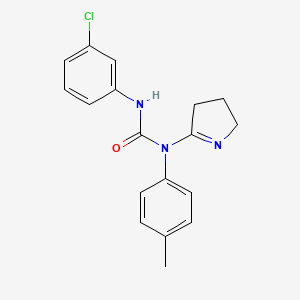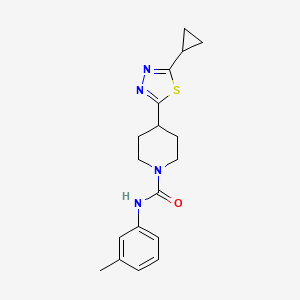
4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide, also known as CPPC, is a chemical compound that has been studied extensively in the field of medicinal chemistry. CPPC is a piperidine carboxamide derivative that has been shown to have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease. In
Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
The microwave-assisted synthesis of compounds containing 1,3,4-thiadiazole and their derivatives has been studied for their antimicrobial, antilipase, and antiurease activities. Such compounds show promise due to their good to moderate antimicrobial activity against various microorganisms, with some exhibiting notable antiurease and antilipase activities (Başoğlu et al., 2013).
Thiazoline-Carboxylates and Cysteine Derivatives
The synthesis of thiazoline-carboxylates and cysteine derivatives incorporating cyclopropyl groups highlights the utility of these structures in the development of bioactive molecules. These compounds, derived from thiocarboxamides, have been investigated for their potential in generating novel biological activities through structural modification (Nötzel et al., 2001).
GyrB Inhibitors Targeting Mycobacterium tuberculosis
Thiazole-aminopiperidine hybrid analogues have been designed as novel inhibitors of Mycobacterium tuberculosis GyrB, showcasing the role of such compounds in combating tuberculosis. The study identified compounds with promising activity against Mycobacterium smegmatis GyrB ATPase, Mycobacterium tuberculosis DNA gyrase, and antituberculosis activity, demonstrating the therapeutic potential of structurally related compounds (Jeankumar et al., 2013).
Photosynthetic Electron Transport Inhibitors
Pyrazole derivatives, including those related to thiadiazole structures, have been synthesized and evaluated as inhibitors of photosynthetic electron transport. This research illustrates the potential of such compounds in developing new herbicides and understanding the molecular basis of photosynthesis inhibition (Vicentini et al., 2005).
Non-Ionic Surfactants and Microbiological Activities
The synthesis of non-ionic surfactants based on thiadiazole and its derivatives demonstrates the chemical versatility and application of these compounds beyond pharmacology, including their potential in materials science and as antimicrobial agents (Abdelmajeid et al., 2017).
properties
IUPAC Name |
4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-(3-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-12-3-2-4-15(11-12)19-18(23)22-9-7-14(8-10-22)17-21-20-16(24-17)13-5-6-13/h2-4,11,13-14H,5-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCNUYZOOHEDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2774643.png)
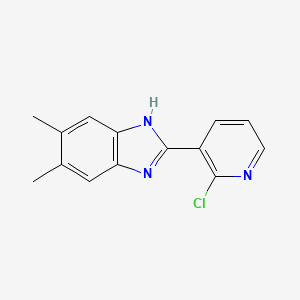
![3-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2774645.png)

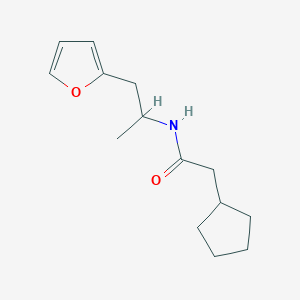
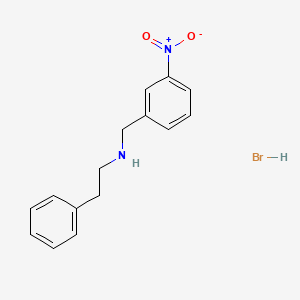
![6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774651.png)
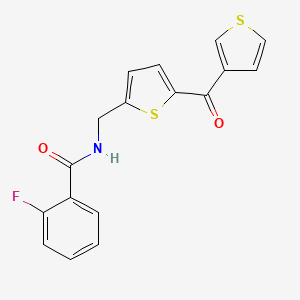

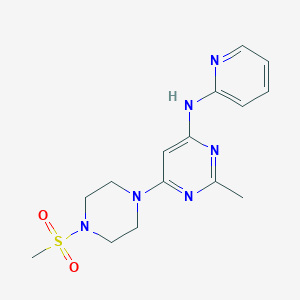
![2-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2774660.png)
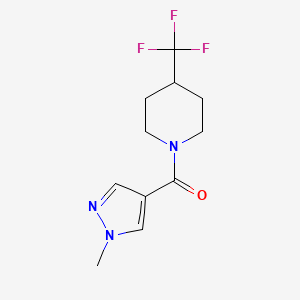
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2774663.png)
